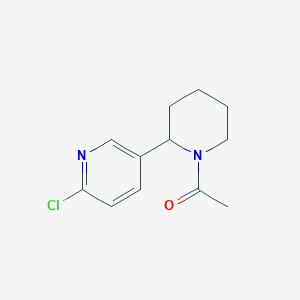
1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring attached to a chloropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with piperidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the chloropyridine moiety can enhance binding affinity and specificity. The compound may modulate receptor activity, leading to therapeutic effects in neurological conditions .
Comparaison Avec Des Composés Similaires
- 1-(3-Chloropyridin-2-yl)ethanone
- 1-(6-(piperidin-1-yl)pyridin-3-yl)ethanone
- 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
Comparison: 1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications .
Propriétés
Formule moléculaire |
C12H15ClN2O |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
1-[2-(6-chloropyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H15ClN2O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3 |
Clé InChI |
PKYQGSWXBYEAEY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCCC1C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



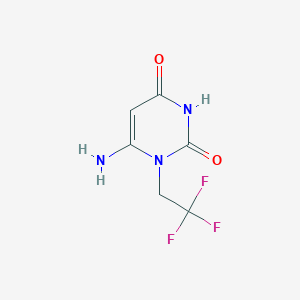
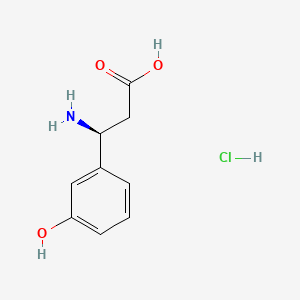
![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
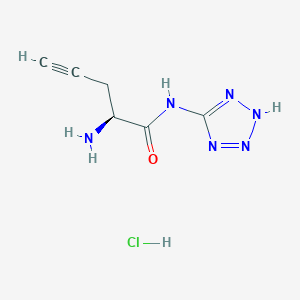

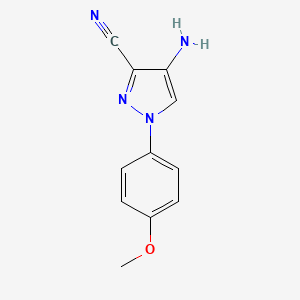

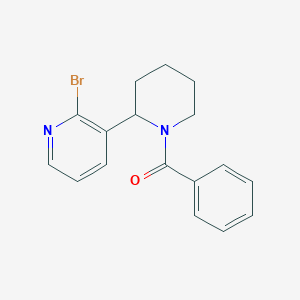
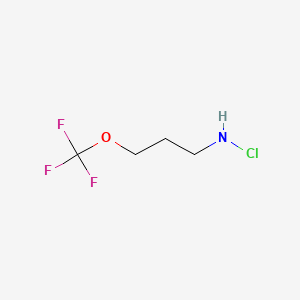
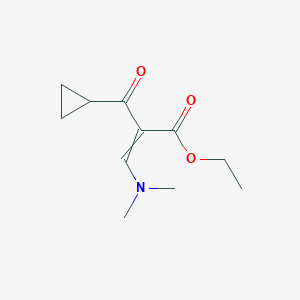
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
